![molecular formula C13H18O B1485259 2,2-Dimethyl-5-phenylpentanal CAS No. 1379004-80-4](/img/structure/B1485259.png)
2,2-Dimethyl-5-phenylpentanal
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as Rosaphen (2-methyl-5-phenylpentan-1-ol), involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, is C13H18O2. It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, include a density of 1.0±0.1 g/cm3, boiling point of 343.6±21.0 °C at 760 mmHg, and a flash point of 240.5±17.2 °C .Scientific Research Applications
Insecticidal Properties
2,2-Dimethyl-5-phenylpentanal and its derivatives have been explored for their potential as natural insecticides. For instance, in the context of integrated pest management, phenylpropenes and related analogues demonstrate significant bioactivity against pests such as Aphis craccivora. The activity varies based on the substitution of functional groups and side chains attached to the aromatic ring, indicating a potential avenue for developing plant-based insecticides and identifying new lead structures for pest control (Tewary et al., 2006).
Medicinal Chemistry and Drug Synthesis
2,2-Dimethyl-5-phenylpentanal serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is integral in the efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a crucial intermediate for the anti-inflammatory drug licofelone, which is under phase-III clinical trials (Rádl et al., 2009). Furthermore, it is involved in the synthesis of novel cardiac myosin activators, showcasing its role in the development of treatments for conditions like systolic heart failure (Manickam et al., 2019).
Antitumor Potential
Compounds derived from 2,2-Dimethyl-5-phenylpentanal have demonstrated antitumor activity. Specifically, dimethyltin derived drug candidates show significant in vitro antitumor activity against various human cell lines and significant regression in human lung tumors in in vivo assays, suggesting the potential of these compounds as chemotherapeutic agents (Arjmand et al., 2013).
Radical Scavenging and Antioxidant Properties
The compound and its analogues have been studied for their radical scavenging activity, particularly against peroxyl radicals. The experimental findings indicate that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants, which could have implications in reducing oxidative stress and related pathologies (Stobiecka et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-5-phenylpentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPNIBCVVZSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenylpentanal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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